molecular formula C24H28ClN3O3 B1398566 (R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate CAS No. 587881-33-2

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate

Cat. No. B1398566
M. Wt: 441.9 g/mol
InChI Key: MUYPLXQQQXSDPT-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “®-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate” is a complex organic molecule. It has a molecular weight of 517.07 . The compound is solid at room temperature and is stored in an inert atmosphere .


Molecular Structure Analysis

The compound has a complex structure that includes a quinazolinone core, a benzyl group, and a tert-butyl carbamate group . The quinazolinone core is a bicyclic structure that includes a benzene ring fused to a 2-amino-4-one ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 517.07 . The compound is stored in an inert atmosphere .

Scientific Research Applications

Chiral Auxiliary in Synthesis

The compound has been studied for its potential as a chiral auxiliary in the synthesis of β-amino cyclohexanecarboxylic acid. Cabrera-Rivera and Escalante (2014) resolved a related heterocycle, 3-Benzyl-2-(tert-butyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrating its suitability for asymmetric induction due to the steric effects of its tert-butyl group (Cabrera-Rivera & Escalante, 2014).

Diels‐Alder Reaction

In a study by Padwa, Brodney, and Lynch (2003), tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a structurally similar compound, was used in a Diels‐Alder reaction, indicating the potential of such compounds in facilitating organic synthesis reactions (Padwa, Brodney, & Lynch, 2003).

Atropisomer Synthesis

Natsugari et al. (2006) synthesized atropisomeric quinazolin-4-ones using similar carbamic acid tert-butyl esters, highlighting their application in creating stereochemically stable compounds (Natsugari et al., 2006).

Cascade Reactions

Ivanov (2020) demonstrated the use of tert-butyl-based compounds in cascade reactions to form complex heterocyclic structures, indicating the versatility of these compounds in advanced organic synthesis (Ivanov, 2020).

Herbicidal Activities

Research by Kudo et al. (1998) on 4-substituted 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which are structurally related, showed significant herbicidal activity, suggesting potential agricultural applications (Kudo et al., 1998).

Antibacterial Activity

Alagarsamy et al. (2012) synthesized a series of novel quinazolin-4(3H)-one derivatives with significant in vitro antitubercular activity, indicating the potential medical applications of such compounds (Alagarsamy et al., 2012).

Antioxidant Additives

Habib, Hassan, and El‐Mekabaty (2014) studied quinazolones as antioxidant additives for lubricating oils, showcasing their utility in industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYPLXQQQXSDPT-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722296
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate

CAS RN

587881-33-2
Record name tert-Butyl [(1R)-1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Reactant of Route 3
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.